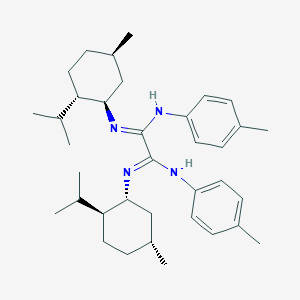
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, also known as MBThA, is a fluorescent probe that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves the formation of a fluorescent adduct upon reaction with ROS or other reactive species. The fluorescent adduct emits light in the visible range upon excitation with light of a specific wavelength. The intensity of the fluorescence is directly proportional to the concentration of the reactive species, allowing for quantitative analysis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used in various cell lines and animal models without any adverse effects. The compound has been shown to be stable under physiological conditions and can be used for long-term studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine as a fluorescent probe include its high sensitivity, specificity, and ease of use. The compound is readily available and can be synthesized using simple procedures. It has been used in various experimental setups, including cell culture, animal models, and clinical samples.
The limitations of using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine include its narrow range of detection, which is limited to ROS and other reactive species. The compound may also exhibit some variability in its response to different reactive species, which can affect the accuracy of the measurements. Additionally, the compound may not be suitable for certain experimental setups, such as those involving high-throughput screening.
Future Directions
For the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine include the development of new fluorescent probes based on its structure. These probes could be optimized for specific applications, such as the detection of other reactive species or the measurement of protein-ligand binding. Additionally, the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in combination with other probes and techniques could provide a more comprehensive understanding of the mechanisms underlying various biological processes. Finally, the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in clinical settings could provide valuable insights into the role of oxidative stress in various diseases and the development of new treatments.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves the reaction of 2-aminothiophenol with 3-methyl-2-benzothiazolinone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile, and the product is purified using column chromatography or recrystallization. The yield of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine is typically around 50-60%.
Scientific Research Applications
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively used as a fluorescent probe to study various biological systems. It has been used to detect and quantify the levels of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has provided valuable insights into the mechanisms underlying oxidative stress and its role in disease development.
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has also been used to study the binding of small molecules to proteins. It has been shown to bind to the protein bovine serum albumin (BSA) with high affinity and specificity. This property of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been exploited to study the binding of various drugs and ligands to BSA and other proteins.
properties
Product Name |
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H14N2OS/c1-17-12-8-4-6-10-14(12)19-15(17)16-11-7-3-5-9-13(11)18-2/h3-10H,1-2H3 |
InChI Key |
BGHCZBZSYSWDOU-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=CC=C3OC |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)

![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)

![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)

